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Compound of Interest

Compound Name: Chloroform Isoamyl Alcohol

Cat. No.: B7800040 Get Quote

Technical Support Center: DNA Extraction with
Chloroform
Welcome to the technical support center for researchers, scientists, and drug development

professionals. This resource provides troubleshooting guides and frequently asked questions

(FAQs) to help you prevent RNA degradation and other common issues during DNA extraction

using the chloroform method.

Frequently Asked Questions (FAQs)
Q1: What is the primary cause of RNA degradation during DNA extraction?

A1: The primary cause of RNA degradation is the presence of ribonucleases (RNases), which

are ubiquitous enzymes that break down RNA.[1][2] RNases can be introduced from the

sample itself, from the researcher (e.g., skin cells), or from contaminated lab equipment and

reagents.[2]

Q2: How does the acid guanidinium thiocyanate-phenol-chloroform (AGPC) method protect

RNA from degradation?

A2: The AGPC method employs a solution containing guanidinium thiocyanate, a powerful

chaotropic agent that denatures proteins, including RNases, thereby inactivating them and

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b7800040?utm_src=pdf-interest
https://bitesizebio.com/2345/troubleshooting-rna-isolation/
https://www.meridianbioscience.com/lifescience/products/molecular-reagents/rnase-inhibitor/
https://www.meridianbioscience.com/lifescience/products/molecular-reagents/rnase-inhibitor/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7800040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


protecting the RNA.[3] Phenol also denatures proteins, while chloroform enhances the

separation of the aqueous and organic phases.[3]

Q3: What is the role of pH in separating RNA from DNA during phenol-chloroform extraction?

A3: The pH of the aqueous phase is a critical determinant for the differential partitioning of RNA

and DNA.[4][5] At an acidic pH (around 4-5), DNA is denatured and partitions into the organic

phase and the interphase, while RNA, being more polar due to its 2'-hydroxyl group, remains in

the upper aqueous phase.[3] At a neutral or slightly alkaline pH (7-8), both DNA and RNA will

be found in the aqueous phase.[3][6]

Q4: My A260/280 ratio is below 1.8. What does this indicate and how can I fix it?

A4: A low A260/280 ratio typically indicates protein contamination. This can happen if an

insufficient volume of the lysis reagent was used for the amount of starting material, or if there

was incomplete homogenization. To improve the ratio, you can perform an additional phenol-

chloroform extraction or re-precipitate the nucleic acid.

Q5: My A260/230 ratio is low. What are the common causes and how can I improve it?

A5: A low A260/230 ratio often points to contamination with organic compounds or salts, such

as phenol, guanidine thiocyanate, or ethanol, which absorb light at around 230 nm.[7][8] To

improve this ratio, ensure all residual ethanol from wash steps is removed before eluting the

DNA. Additional wash steps with 75% ethanol can also help remove salt contamination.[1][9]
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Possible Cause Recommended Solution

RNase Contamination

Use RNase-free tubes, tips, and reagents. Wear

gloves and change them frequently. Work in a

designated clean area. Consider adding an

RNase inhibitor to your lysis buffer.[1]

Improper Sample Handling

Process fresh samples immediately or flash-

freeze them in liquid nitrogen and store at

-80°C. For tissues, use a stabilizing solution like

RNAlater.[1]

Incorrect Lysis Buffer Composition

Ensure the lysis buffer contains a strong

denaturing agent like guanidinium thiocyanate to

inactivate endogenous RNases.[3]

High Temperature During Homogenization
Homogenize samples on ice to prevent heat-

induced RNA degradation.

Issue 2: DNA Contamination in RNA Preparations
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Possible Cause Recommended Solution

Incorrect pH of Phenol

Ensure the phenol solution is equilibrated to an

acidic pH (4-5) for selective partitioning of DNA

into the organic phase.[3][6]

Incomplete Phase Separation

After adding chloroform, ensure vigorous mixing

followed by adequate centrifugation to achieve a

clear separation of the aqueous, interphase, and

organic layers.

Careless Pipetting of Aqueous Phase

Carefully aspirate the upper aqueous phase

without disturbing the interphase where genomic

DNA is often located. Leave a small amount of

the aqueous phase behind to avoid

contamination.

Excessive Starting Material

Overloading the extraction with too much

starting material can lead to inefficient

partitioning and carryover of DNA. Reduce the

amount of tissue or cells used.

Issue 3: Low Yield of Nucleic Acids
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Possible Cause Recommended Solution

Incomplete Cell Lysis

Ensure thorough homogenization of the sample

to completely disrupt cells and release the

nucleic acids.

Incorrect Phase Separation

If the incorrect phase is collected, the desired

nucleic acid will be lost. Remember that the

aqueous phase containing RNA/DNA is the top

layer.

Over-drying of the Pellet

After precipitation, do not over-dry the nucleic

acid pellet as this can make it difficult to

resuspend. Air-dry briefly until the pellet is

translucent.

Insufficient Elution Volume

Use an adequate volume of elution buffer and

allow sufficient incubation time to ensure the

complete resuspension of the nucleic acid

pellet.

Data Presentation
Table 1: Illustrative Effect of pH on Nucleic Acid Partitioning

Note: These values are illustrative to demonstrate the principle of pH-dependent partitioning.

Actual partition coefficients can vary based on experimental conditions.

pH of Aqueous Phase
Approximate % DNA in

Aqueous Phase

Approximate % RNA in

Aqueous Phase

4.5 < 10% > 90%

6.0 ~ 50% > 95%

7.5 > 90% > 95%

8.0 > 95% > 95%

Table 2: Common Contaminants and Their Effect on Purity Ratios
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Contaminant Effect on A260/280 Effect on A260/230

Protein Decreased (< 1.8) Minimal

Phenol Decreased Significantly Decreased

Guanidine Salts Normal Significantly Decreased[1][7]

Ethanol Normal Decreased

Experimental Protocols
Protocol: Acid Guanidinium Thiocyanate-Phenol-
Chloroform (AGPC) Extraction
This protocol is a standard method for the isolation of total RNA, adapted from the principles

described by Chomczynski and Sacchi.

Materials:

Tissue or cell sample

Guanidinium thiocyanate-based lysis solution (e.g., TRIzol)

Chloroform

Isopropanol

75% Ethanol (in RNase-free water)

RNase-free water

Procedure:

Homogenization: Homogenize the sample in the guanidinium thiocyanate-based lysis

solution. For tissues, use 1 mL of lysis solution per 50-100 mg of tissue. For cells, use 1 mL

per 5-10 x 10^6 cells.

Phase Separation:
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Incubate the homogenate for 5 minutes at room temperature to allow for complete

dissociation of nucleoprotein complexes.

Add 0.2 mL of chloroform per 1 mL of lysis solution used.

Cap the tube securely and shake vigorously for 15 seconds.

Incubate at room temperature for 2-3 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red

organic phase, a white interphase, and a colorless upper aqueous phase.

RNA Precipitation:

Carefully transfer the upper aqueous phase to a fresh tube.

Add 0.5 mL of isopropanol per 1 mL of lysis solution originally used.

Mix gently by inverting and incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a white pellet at the

bottom of the tube.

RNA Wash:

Carefully decant the supernatant.

Wash the RNA pellet with 1 mL of 75% ethanol.

Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

Resuspension:

Decant the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the RNA pellet in an appropriate volume of RNase-free water.

Visualizations
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Caption: Workflow for AGPC DNA extraction.
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Problem Identification

Potential Causes Solutions
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Caption: Troubleshooting low A260/230 ratios.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. bitesizebio.com [bitesizebio.com]

2. meridianbioscience.com [meridianbioscience.com]

3. bitesizebio.com [bitesizebio.com]

4. researchgate.net [researchgate.net]

5. The effects of pH and salts on nucleic acid partitioning during phenol extraction - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. carlroth.com:443 [carlroth.com:443]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b7800040?utm_src=pdf-body-img
https://www.benchchem.com/product/b7800040?utm_src=pdf-custom-synthesis
https://bitesizebio.com/2345/troubleshooting-rna-isolation/
https://www.meridianbioscience.com/lifescience/products/molecular-reagents/rnase-inhibitor/
https://bitesizebio.com/31609/acid-phenol-chloroform-extraction/
https://www.researchgate.net/publication/332971804_The_effects_of_pH_and_salts_on_nucleic_acid_partitioning_during_phenol_extraction
https://pubmed.ncbi.nlm.nih.gov/30922157/
https://pubmed.ncbi.nlm.nih.gov/30922157/
https://www.carlroth.com/medias/Info-Brochure-PhenolicPurification-EN.pdf?context=bWFzdGVyfHRlY2huaWNhbERvY3VtZW50c3w0MDM0MTJ8YXBwbGljYXRpb24vcGRmfGRHVmphRzVwWTJGc1JHOWpkVzFsYm5SekwyZzVaUzlvWmpVdk9URXhOamN6T0RnME5qYzFNQzV3WkdZfDA5OTJhODEzM2ZlMWFiYzE4MDc0YjFhMGZhZGVlNzQyMDc4MmJmMTExOTQ3ZDI0OTdlZmI5Y2ZhNzFhZjMxYjQ
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7800040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Purity Ratios | Nucleic Acid Ratios | Technical Note 130 [denovix.com]

8. dna.uga.edu [dna.uga.edu]

9. Optimising total RNA quality and quantity by phenol-chloroform extraction method from
human visceral adipose tissue: A standardisation study - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [preventing RNA degradation during DNA extraction with
chloroform]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7800040#preventing-rna-degradation-during-dna-
extraction-with-chloroform]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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